molecular formula C10H16N4O2 B1280420 tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 398491-59-3

tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No. B1280420
CAS RN: 398491-59-3
M. Wt: 224.26 g/mol
InChI Key: BEVRTOCHMXNPLY-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (TBDHPC) is a heterocyclic compound with a unique structure and broad range of applications in organic chemistry. It is a valuable intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Halo-Substituted Derivatives

    Researchers developed a method for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which involves tert-butyl nitrite and trimethylsilyl halides. This process led to the creation of new halo-substituted derivatives, highlighting the compound's utility in synthesizing novel chemical entities (Ivanov et al., 2017).

  • Intermediate in Target Molecule Synthesis

    The compound serves as a crucial intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. This illustrates its role in the synthesis of complex molecules for potential therapeutic applications (Zhang et al., 2022).

  • Synthesis of Acetyl-CoA Carboxylase Inhibitors

    A study reported the synthesis of acetyl-CoA carboxylase inhibitors using a related compound. This indicates the potential application of tert-butyl pyrazole derivatives in developing new inhibitors (Huard et al., 2012).

Chemical Reactivity Studies

  • Investigating Anionic Cascade Reactions

    The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates led to rapid cascade reactions forming new compounds. This study shows the compound's reactivity in forming diverse chemical structures (Ivanov, 2020).

  • Synthesis of Novel Amino Derivatives

    Research on the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides showcases the compound's utility in creating novel amino derivatives for potential applications (Bobko et al., 2012).

  • Role in Organocatalyzed Synthesis

    The compound was used in the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting its role in facilitating organocatalysis (Hozjan et al., 2023).

Additional Applications

  • Multigram Synthesis of Fluoroalkyl-Substituted Compounds

    This study involves the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating the compound's scalability for industrial applications (Iminov et al., 2015).

  • Formation of Hydrogen-Bonded Chains

    A study on the formation of hydrogen-bonded chains and aggregates in certain pyrazole derivatives further shows the compound's relevance in understanding molecular interactions (Abonía et al., 2007).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

Mechanism of Action

Target of Action

The primary target of Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, also known as 5-Boc-3-Amino-4,6-dihydro-pyrrolo[3,4-C]pyrozole, is the deubiquitylating enzymes (DUBs) and/or desumoylating enzymes . In particular, it inhibits ubiquitin C-terminal hydrolase 7 or ubiquitin specific peptidase 7 (USP7) . These enzymes play a crucial role in the regulation of protein degradation, DNA repair, cell cycle, and signal transduction .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzymes, thereby inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of DUBs and/or desumoylating enzymes affects multiple biochemical pathways. These enzymes are involved in the regulation of protein degradation, DNA repair, cell cycle, and signal transduction . Therefore, their inhibition can lead to the accumulation of ubiquitinated proteins, disruption of DNA repair mechanisms, alteration of cell cycle progression, and changes in signal transduction pathways .

Pharmacokinetics

The compound’s tert-butyloxycarbonyl (boc) protected amine group suggests that it may be stable in the presence of other functional groups during reactions . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of DUBs and/or desumoylating enzymes . This can lead to the accumulation of ubiquitinated proteins, disruption of DNA repair mechanisms, alteration of cell cycle progression, and changes in signal transduction pathways . These changes can have various effects on the cell, depending on the specific cellular context.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyrazole derivatives are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can alter metabolic pathways and affect the overall biochemical environment.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression patterns and metabolic flux, ultimately affecting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways . The compound’s structure allows it to fit into the active sites of enzymes or bind to specific receptors, thereby influencing their activity and downstream effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to gradual changes in enzyme activity and gene expression, which can have lasting effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, disruption of metabolic pathways, and potential cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds . These interactions can influence metabolic flux and alter the levels of metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and function. For instance, the compound may be transported to specific cellular compartments where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and its interactions with other biomolecules, ultimately influencing cellular processes and outcomes.

properties

IUPAC Name

tert-butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVRTOCHMXNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462672
Record name tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

398491-59-3
Record name tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Boc-3-cyano-4-pyrrolidinone (5 g, 23.78 mmol) and hydrazine monohydrochloride (1.629 g, 23.78 mmol) were dissolved in ethanol (140 ml). The mixture was heated to 60° C. for 3 h. The mixture was cooled to 0° C. and saturated aqueous NaHCO3 (50 mL) was added slowly, remaining water was extracted four times with ethyl acetate. The organic phase was dried over Na2SO4 (anhydrous). The residue was purified by column chromatography on silica gel Biotage 40M, eluting with EtOAc/MeOH/aqueous ammonia (gradient from 0 to 10%) to give the title product as a yellow foam. LC-MS: 224.99 (M+1).
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5 g
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140 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of anhydrous hydrazine (0.082 mL) in ethanol (6.5 mL) was added hydrogen chloride (1.43 mL, 2N solution in diethyl ether). The reaction mixture was stirred for 5 min, then tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate was added and the mixture heated to reflux. After 1 h the mixture was cooled to ambient temperature and diluted with a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution (1:1, 20 mL). The layers were separated and the aqueous phase extracted with ethyl acetate (3×15 mL). The combined organic phases were dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The residue was purified on a Biotage Horizon® system (silica gel, 0 to 100% ethyl acetate/hexanes followed by 0 to 20% methanol/ethyl acetate gradient) to give the title compound. LC/MS 225.2 (M+1).
Quantity
0.082 mL
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1.43 mL
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6.5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 4
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 5
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

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